

# Genite: A Technical Overview of its Chemical Structure and Toxicological Profile

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## Compound of Interest

Compound Name: Genite

Cat. No.: B165547

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## Introduction

**Genite**, identified by the CAS Number 97-16-5, is an organosulfur compound chemically known as 2,4-dichlorophenyl benzenesulfonate. Historically, it was utilized as a miticide, or acaricide, for the control of mite populations on agricultural crops such as cotton and fruit trees.<sup>[1]</sup> This technical guide provides an in-depth look at the chemical structure, properties, and toxicological data of **Genite**, along with standardized experimental protocols relevant to the assessment of its toxicity.

## Chemical Structure and Properties

**Genite** is a benzenesulfonate ester. The core structure consists of a benzene ring bonded to a sulfonate group, which is in turn ester-linked to a 2,4-dichlorophenol moiety.

Chemical Identifiers

Identifier	Value
IUPAC Name	<b>2,4-dichlorophenyl benzenesulfonate</b>
CAS Number	97-16-5
Chemical Formula	C <sub>12</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>3</sub> S
Molecular Weight	303.16 g/mol

| SMILES | O=S(=O)(OC1=C(Cl)C=C(Cl)C=C1)C2=CC=CC=C2 |

### Physicochemical Properties

Property	Value
Physical State	<b>Waxy solid</b> <a href="#">[1]</a>
Color	Yellow-brown <a href="#">[1]</a>
Odor	Slight phenol odor <a href="#">[1]</a>
Melting Point	45-47 °C
Solubility	Practically insoluble in water; soluble in most organic solvents. <a href="#">[1]</a>

| Stability | Stable to heat and in acidic and neutral media; hydrolyzes in the presence of alkali. |

## Toxicological Data

The acute toxicity of **Genite** has been evaluated in several animal models. The following table summarizes the available quantitative data.

Test Type	Route of Exposure	Species	Dose	Reference
LD <sub>50</sub>	Oral	Rat (male)	1400 ± 420 mg/kg	
LD <sub>50</sub>	Oral	Rat (female)	1900 ± 240 mg/kg	
LD <sub>50</sub>	Oral	Rat	1 g/kg	
LD <sub>50</sub>	Dermal	Rabbit	> 940 mg/kg	
LDLo	Oral	Dog	620 mg/kg	

LD<sub>50</sub> (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death.

## Mechanism of Action

The specific biochemical mechanism of action for **Genite** is not extensively detailed in available literature. However, it is reported to function primarily as a stomach poison with some contact killing activity against mites. It is effective against both nymph and adult mite life stages.

## Experimental Protocols

While the original, detailed experimental protocols for the toxicological studies cited above are not readily available, the following sections describe standardized methodologies, based on current OECD (Organisation for Economic Co-operation and Development) guidelines, for conducting such toxicity assessments. These protocols are representative of the rigorous procedures required for the safety evaluation of chemical substances.

### Acute Oral Toxicity - Fixed Dose Procedure (as per OECD Guideline 420)

This method is designed to assess the acute toxic effects of a single oral dose of a substance.

- Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

- **Housing and Feeding:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
- **Dose Preparation:** The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
- **Sighting Study:** A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing is initiated at a level expected to produce some signs of toxicity without causing mortality.
- **Main Study:**
  - Animals are fasted overnight prior to dosing.
  - The substance is administered as a single dose by gavage.
  - Groups of animals are dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
  - The response of each dose group determines the subsequent dose level.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

## Acute Dermal Toxicity (as per OECD Guideline 402)

This study evaluates the potential hazards from short-term dermal exposure to a substance.

- **Test Animals:** Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
- **Preparation of Animals:** Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

- **Application of Test Substance:** The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
- **Exposure:** The exposure duration is typically 24 hours.
- **Observation:** After the exposure period, the dressing is removed, and the skin is cleansed. Animals are observed for signs of toxicity and skin reactions at the site of application for at least 14 days. Body weights are recorded weekly.
- **Pathology:** All animals are subjected to a gross necropsy at the conclusion of the study.

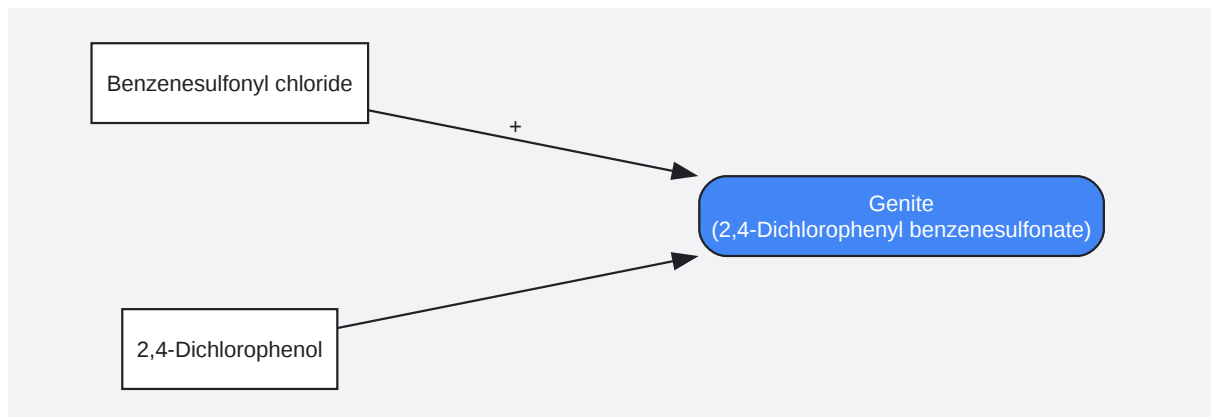
## 90-Day Repeated Dose Oral Toxicity Study in Non-Rodents (as per OECD Guideline 409)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

- **Test Animals:** A non-rodent species, typically the beagle dog, is used.
- **Dose Administration:** The test substance is administered orally, usually in capsules or mixed with a small amount of food, daily for 90 days. At least three dose levels and a control group are used.
- **Clinical Observations:** Animals are observed daily for signs of toxicity. Detailed examinations are conducted weekly. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are performed before the study and at termination.
- **Laboratory Investigations:** Hematology, clinical biochemistry, and urinalysis are conducted at specified intervals.
- **Pathology:** At the end of the 90-day period, all animals are euthanized. A comprehensive gross necropsy is performed, and a wide range of organs and tissues are collected for histopathological examination.

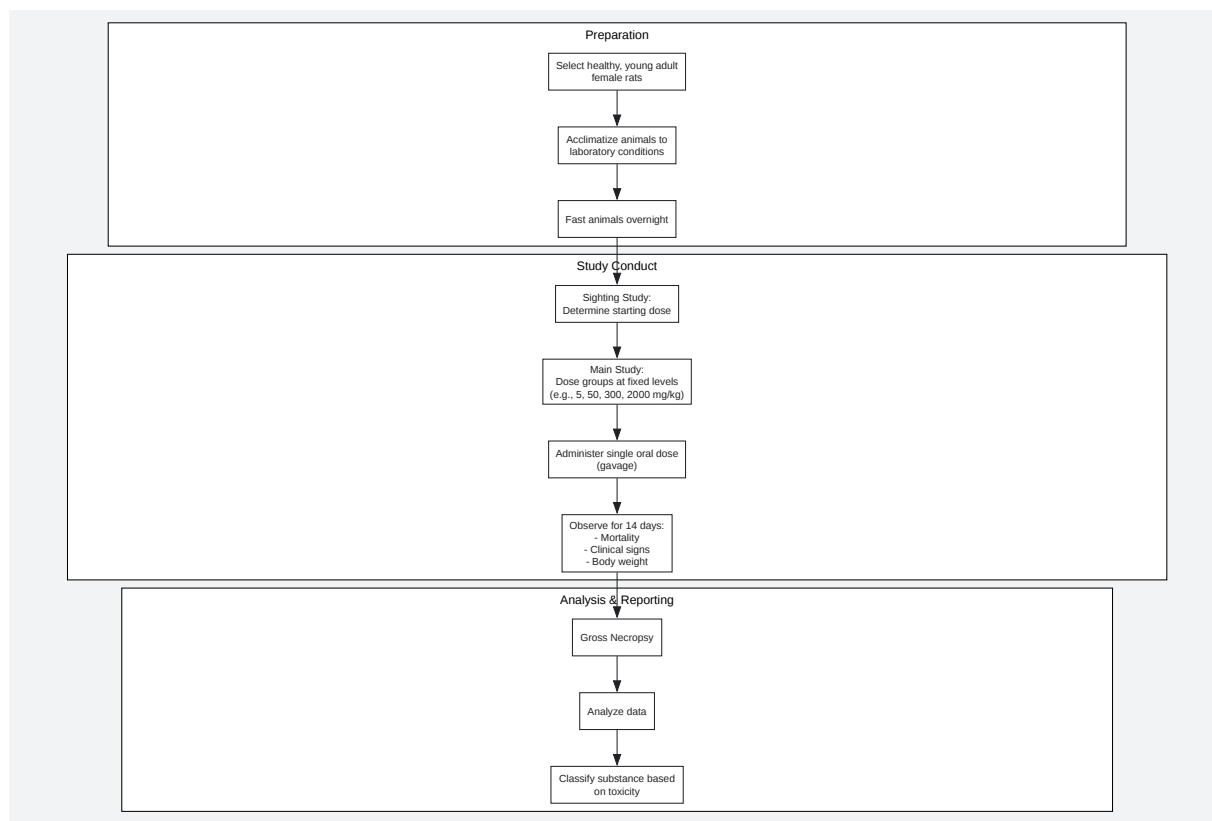
## Visualizations

The following diagrams illustrate the chemical synthesis of **Genite** and a typical workflow for an acute oral toxicity study.



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Caption: Chemical synthesis of **Genite**.



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Caption: Experimental workflow for an acute oral toxicity study.

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## References

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